Cas no 154445-77-9 (Fmoc-Arg(Pbf)-OH)

Fmoc-Arg(Pbf)-OH is a protected arginine building block, offering improved stability during peptide synthesis. Its N-terminal Fmoc group enables easy deprotection, while the Pbf side chain protection allows for efficient and selective removal in the presence of acid-sensitive functionalities, facilitating longer peptide assembly.
Fmoc-Arg(Pbf)-OH structure
Fmoc-Arg(Pbf)-OH structure
Product Name:Fmoc-Arg(Pbf)-OH
CAS No:154445-77-9
MF:C34H40N4O7S
MW:648.7690
MDL:MFCD00235804
CID:65367
PubChem ID:57650929
Update Time:2026-04-30

Fmoc-Arg(Pbf)-OH Chemical and Physical Properties

Names and Identifiers

    • FMOC-Arg(Pbf)-OH
    • FMOC-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
    • Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
    • Nalpha-Fmoc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-L-arginine
    • (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid
    • Fmoc-Arg(Pbf)
    • Fmoc-Arg(Pbf)-OH N-α-Fmoc-N-ω-2,2,4,6,7-pentamethyldihydro
    • Fmoc-L-Arg(Pbf)-OH
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-N-OMEGA-2,2,4,6,7-PENTAMETHYLDIHYDROBENZOFURAN-5-SULFONYL-L-ARGININE
    • N-Alpha-Fmoc-N-g-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-L-arginine
    • N-α-Fmoc-N-ω-22467-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine
    • Na-Fmoc-Nw-Pbf-L-arginine
    • Nalpha-Fmoc-Nomega-Pbf-L-arginine
    • Nα-Fmoc-Nω-Pbf-L-arginine
    • FMOC-L-ARG(PBF)
    • Fmoc-Arq(Pbf)-OH
    • Fomc-Arg(pbf)-OH
    • FMOC-L-ARGININE(PBF)
    • FMOC-ARGININE(PBF)-OH
    • FMOC-NG-PBF-L-ARGININE
    • Fmoc-Arg(Pbf)-NH2
    • Fmoc-Arg(Pbf) ,98%
    • C34H40N4O7S
    • Fmoc-Arg(Pdf)-OH
    • PubChem9946
    • HNICLNKVURBTKV-NDEPHWFRSA-N
    • FC1243
    • AB1002803
    • TL8006194
    • AB
    • L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid
    • Nalpha-Fmoc-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
    • Nalpha-Fmoc-Nomega-(2,2,4,6,7-pentamethyldihydro-benzofuran-5-sulfonyl)-L-arginine
    • DTXSID10463228
    • N-alpha-Fmoc-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine
    • DS-13757
    • G9NZE45G3H
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-[N'-(2,2,4,6,7-PENTAMETHYL-3H-1-BENZOFURAN-5-YLSULFONYL)CARBAMIMIDAMIDO]PENTANOIC ACID
    • AKOS032949739
    • HY-Y1636
    • Fmoc-Arg(Pbf)-OH, >=98.0% (HPLC)
    • MFCD00235804
    • 154445-77-9
    • J-300031
    • CS-W019715
    • M03398
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoic acid
    • AKOS015888151
    • N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-arginine
    • SCHEMBL8302353
    • AKOS015924226
    • F0729
    • SCHEMBL3431396
    • EN300-67540
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-5-[N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido]pentanoic acid
    • Na-Fmoc-Nw-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
    • N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
    • Fmoc-Arg(Pbf)-OH
    • MDL: MFCD00235804
    • Inchi: 1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1
    • InChI Key: HNICLNKVURBTKV-NDEPHWFRSA-N
    • SMILES: S(C1C(C([H])([H])[H])=C(C([H])([H])[H])C2=C(C=1C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O2)(N([H])/C(/N([H])[H])=N/C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)(=O)=O
    • BRN: 8302671

Computed Properties

  • Exact Mass: 648.26200
  • Monoisotopic Mass: 648.262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 12
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 5.1
  • Topological Polar Surface Area: 178

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3700
  • Melting Point: 132 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.648
  • PSA: 175.29000
  • LogP: 7.25330
  • Specific Rotation: -5.5 º (c=1,DMF)
  • Optical Activity: [α]/D -5.5±1.0°, c = 1 in DMF
  • Solubility: Not determined

Fmoc-Arg(Pbf)-OH Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:−20°C
  • Risk Phrases:R36/37/38

Fmoc-Arg(Pbf)-OH Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Fmoc-Arg(Pbf)-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F110975-100g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
100g
¥1049.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F110975-1g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
1g
¥32.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F110975-25g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
25g
¥264.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F110975-5g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
5g
¥61.90 2023-09-03
Chemenu
CM100591-500g
FMOC-Arg(Pbf)-OH
154445-77-9 98%
500g
$423 2021-06-09
Fluorochem
M03398-10g
Fmoc-L-Arg(Pbf)-OH
154445-77-9 96 %
10g
£19.00 2022-02-28
Fluorochem
M03398-25g
Fmoc-L-Arg(Pbf)-OH
154445-77-9 96 %
25g
£40.00 2022-02-28
Fluorochem
M03398-100g
Fmoc-L-Arg(Pbf)-OH
154445-77-9 96 %
100g
£140.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010452-100g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
100g
¥1007 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010452-25g
Fmoc-Arg(Pbf)-OH
154445-77-9 98%
25g
¥254 2024-05-25

Fmoc-Arg(Pbf)-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:154445-77-9)Fmoc-L-Arg(Pbf)-OH
Order Number:sfd17373
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:154445-77-9)Fmoc-Arg(Pbf)-OH
Order Number:A809534
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:51
Price ($):423.0/845.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:154445-77-9)Fmoc-保护基精氨酸
Order Number:LE25900939;LE17894
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
Email:18501500038@163.com

Fmoc-Arg(Pbf)-OH Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Fmoc-Arg(Pbf)-OH Related Literature

Additional information on Fmoc-Arg(Pbf)-OH

Professional Introduction to Fmoc-Arg(Pbf)-OH and CAS No. 154445-77-9

Compound with the CAS number 154445-77-9 and the product name Fmoc-Arg(Pbf)-OH represents a significant advancement in the field of pharmaceutical chemistry and peptide synthesis. This compound is a protected amino acid derivative, specifically featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a pyroglutamic acid (Pbf) protecting group at the C-terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal, while the Pbf group provides stability during synthetic processes and subsequent reactions. The combination of these protecting groups makes Fmoc-Arg(Pbf)-OH an invaluable tool in the synthesis of complex peptides, particularly in the development of biotherapeutics.

The utility of Fmoc-Arg(Pbf)-OH in peptide synthesis has been extensively explored in recent years, particularly in the context of drug development. Peptides have emerged as a critical class of therapeutic agents due to their high specificity and biocompatibility. The ability to synthesize complex peptides with high fidelity is essential for developing novel drugs that target specific biological pathways. The use of protected amino acids like Fmoc-Arg(Pbf)-OH allows for precise control over peptide structure, enabling chemists to design and synthesize peptides with desired biological activities.

In recent years, there has been a surge in research focused on developing new methods for peptide synthesis that improve efficiency and yield. One such method involves the use of automated solid-phase peptide synthesis (SPPS) systems, which can significantly reduce the time and labor required for peptide synthesis. Fmoc-Arg(Pbf)-OH, with its well-established protecting groups, is particularly suited for use in these automated systems. Its compatibility with various coupling reagents and solvents makes it a versatile choice for researchers engaged in large-scale peptide production.

The significance of Fmoc-Arg(Pbf)-OH extends beyond academic research; it has practical applications in industrial settings as well. Pharmaceutical companies rely on high-quality protected amino acids like this one to produce therapeutic peptides that are used to treat a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. The demand for such compounds continues to grow as new therapeutic targets are identified and new synthetic methodologies are developed.

Recent studies have highlighted the role of peptidomimetics—molecules that mimic the structure and function of peptides—in drug development. Peptidomimetics can offer advantages over traditional peptides, such as improved pharmacokinetic properties and reduced immunogenicity. The synthesis of peptidomimetics often requires specialized protected amino acids like Fmoc-Arg(Pbf)-OH, which provide the necessary stability and reactivity for constructing complex molecular architectures.

The chemical properties of Fmoc-Arg(Pbf)-OH make it an excellent candidate for use in various synthetic applications. The Fmoc group is known for its stability under basic conditions, which is crucial during peptide synthesis where coupling reactions are typically performed in basic buffers. Additionally, the Pbf group enhances the stability of the arginine residue during acid hydrolysis, ensuring that the peptide backbone remains intact throughout the synthetic process. These properties make Fmoc-Arg(Pbf)-OH a preferred choice for researchers working on sensitive or large-scale peptide syntheses.

The impact of advancements in peptide synthesis technology has been profound, particularly in the field of bioconjugation—where peptides are linked to other molecules such as antibodies or imaging agents. The use of protected amino acids like Fmoc-Arg(Pbf)-OH enables researchers to precisely control conjugation reactions, leading to higher yields and more predictable outcomes. This has opened up new possibilities for developing targeted therapies that combine the benefits of peptides with other therapeutic modalities.

In conclusion, compound CAS no. 154445-77-9 and its product name Fmoc-Arg(Pbf)-OH represent a cornerstone in modern peptide synthesis technology. Its unique combination of protecting groups makes it an indispensable tool for researchers working on complex peptides and peptidomimetics. As research continues to evolve, the demand for high-quality protected amino acids like this one will undoubtedly grow, driving further innovation in pharmaceutical chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:154445-77-9)Fmoc-L-Arg(Pbf)-OH
sfd17373
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:154445-77-9)Fmoc-Arg(Pbf)-OH
A809534
Purity:99%/99%
Quantity:500g/1kg
Price ($):423.0/845.0
Email